molecular formula C8H6N2O2 B3040891 4-Phenyl-1,2,5-oxadiazol-3-ol CAS No. 24785-82-8

4-Phenyl-1,2,5-oxadiazol-3-ol

Cat. No. B3040891
CAS RN: 24785-82-8
M. Wt: 162.15 g/mol
InChI Key: IBSCPVXKXMUJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Phenyl-1,2,5-oxadiazol-3-ol” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It has the empirical formula C8H7N3O and a molecular weight of 161.16 . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

Oxadiazoles, including “this compound”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .

Advantages and Limitations for Lab Experiments

4-Phenyl-1,2,5-oxadiazol-3-ol has several advantages for use in lab experiments, including its low toxicity, high solubility in water and organic solvents, and ease of synthesis. However, this compound is also known to be unstable in acidic conditions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-Phenyl-1,2,5-oxadiazol-3-ol, including the development of new this compound-based materials for use in optoelectronics and photonics, the investigation of this compound as a potential anticancer agent in vivo, and the development of new this compound-based sensors for the detection of hazardous chemicals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Scientific Research Applications

4-Phenyl-1,2,5-oxadiazol-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been studied for its potential as an anticancer agent, with promising results in vitro.
In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. This compound-based materials have also been investigated for their potential applications in optoelectronics and photonics.
In analytical chemistry, this compound has been used as a reagent for the detection of various metal ions, including copper, silver, and mercury. This compound-based sensors have also been developed for the detection of explosives and other hazardous chemicals.

properties

IUPAC Name

4-phenyl-1,2,5-oxadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSCPVXKXMUJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-1,2,5-oxadiazol-3-ol
Reactant of Route 2
4-Phenyl-1,2,5-oxadiazol-3-ol
Reactant of Route 3
4-Phenyl-1,2,5-oxadiazol-3-ol
Reactant of Route 4
4-Phenyl-1,2,5-oxadiazol-3-ol
Reactant of Route 5
4-Phenyl-1,2,5-oxadiazol-3-ol
Reactant of Route 6
Reactant of Route 6
4-Phenyl-1,2,5-oxadiazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.